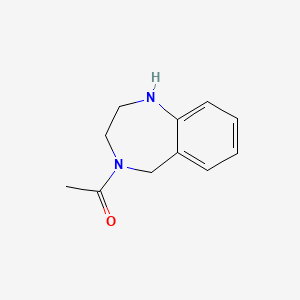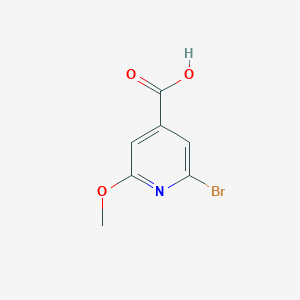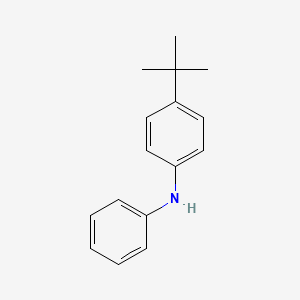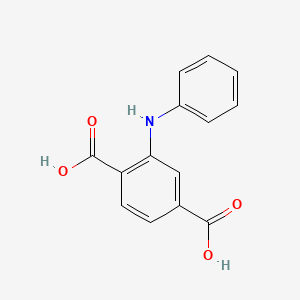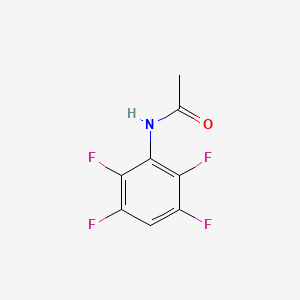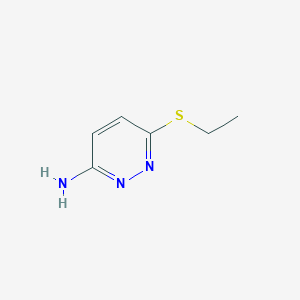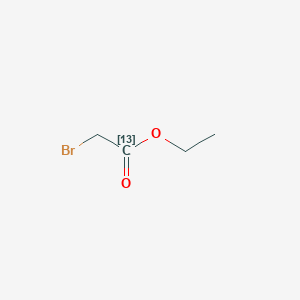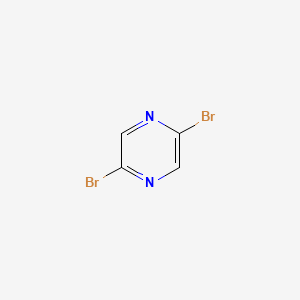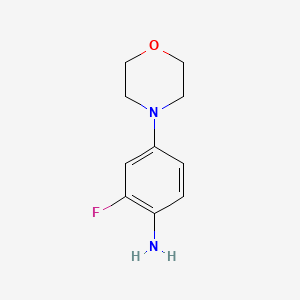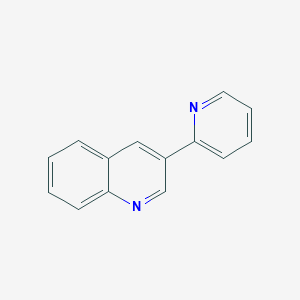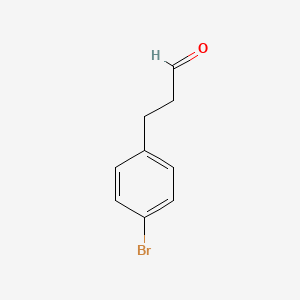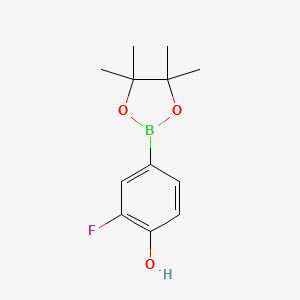
2-Fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénol
Vue d'ensemble
Description
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H16BFO3 and its molecular weight is 238.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer et administration de médicaments
Les acides arylboroniques, y compris des composés comme le 2-Fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénol, ont été utilisés en capture neutronique du bore (BNCT). Il s'agit d'un type de traitement du cancer qui cible les cellules tumorales de manière sélective grâce aux réactions de capture et de fission du bore .
Synthèse organique - Réaction de Suzuki
Ces composés sont essentiels dans la réaction de Suzuki, qui est une méthode de couplage croisé utilisée pour générer des liaisons carbone-carbone. Cette réaction est fondamentale dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les polymères .
Science des matériaux
En science des matériaux, les acides arylboroniques servent de blocs de construction pour créer de nouveaux matériaux avec des applications potentielles allant de l'électronique aux surfaces biocompatibles .
Construction de molécules thérapeutiques
Ils sont également utilisés comme synthons pour construire des molécules thérapeutiques, contribuant au développement de nouveaux médicaments et traitements .
Transformations de groupe fonctionnel
Les acides arylboroniques sont utilisés dans diverses transformations de groupe fonctionnel via l'ipso-fonctionnalisation, ce qui est crucial pour modifier les molécules organiques afin d'améliorer leurs propriétés ou de créer de nouvelles substances .
Applications biologiques
Les phénols dérivés des acides arylboroniques présentent des activités biologiques telles que des effets antibactériens, antitumoraux, antiviraux et cardioprotecteurs. Ces composés sont précieux à la fois pour leurs propriétés médicinales et pour leurs rôles d'intermédiaires dans la synthèse chimique .
Applications de détection
Les acides boroniques ont des interactions uniques avec les diols et les bases de Lewis comme les anions fluorure ou cyanure, ce qui les rend utiles dans les applications de détection pour détecter diverses substances .
Chacun de ces domaines utilise le composé de manière unique, démontrant sa polyvalence et son importance dans la recherche scientifique.
Orientations Futures
The compound, being an important boric acid derivative, has potential applications in various fields including medicine and chemical synthesis . Fluorine-containing compounds are widely used in medicine, and among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, the future research directions could include exploring its potential uses in medical applications and further studying its chemical properties and reactions.
Mécanisme D'action
Target of Action
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental in organic chemistry and are used to form new carbon-carbon bonds, which is a key step in the synthesis of many chemical compounds.
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions . These reactions can lead to the formation of new chemical compounds with potential biological activity.
Result of Action
It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Action Environment
It is known that the molecular structure of boronic acid pinacol ester compounds can be affected by environmental factors, which can in turn influence their reactivity and stability .
Analyse Biochimique
Biochemical Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the context of carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This compound interacts with various enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for palladium-catalyzed cross-coupling enzymes, leading to the formation of biaryl compounds. The boronic acid moiety in 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in the design of enzyme inhibitors and other bioactive molecules .
Cellular Effects
The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular enzymes can lead to the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can affect gene expression by acting as a modulator of transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For instance, the boronic acid group in the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom in the compound can enhance its binding affinity to target proteins, thereby increasing its potency and specificity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its stability can be affected by factors such as pH, temperature, and the presence of reactive species. Long-term exposure to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At higher doses, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function .
Metabolic Pathways
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in several metabolic pathways, primarily those related to its role as a boronic acid derivative. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into its structure, leading to the formation of more polar metabolites that can be excreted from the body. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can bind to intracellular proteins, leading to its localization in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression. Similarly, post-translational modifications such as phosphorylation can affect the compound’s localization and activity within the cell .
Propriétés
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLXGCAZONOZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468772 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760990-08-7 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


